8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O4/c1-6-29-9-11-30(12-10-29)24-26-22-21(23(33)27-25(34)28(22)5)31(24)14-18(32)15-35-20-13-17(4)7-8-19(20)16(2)3/h7-8,13,16,18,32H,6,9-12,14-15H2,1-5H3,(H,27,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSTZCMJPRYIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative with potential biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.601 g/mol. The structure features a central purine ring system, an ethylpiperazinyl group, and a side chain that includes a phenolic group. The presence of the piperazine moiety is significant as it is known for its ability to interact with various biological targets, particularly in medicinal chemistry.
Molecular Structure
| Feature | Description |
|---|---|
| Purine Ring | Fused imidazole and pyrimidine rings |
| Piperazine Group | Attached at position 8 |
| Side Chain | Contains a phenolic group with hydroxyl substitution |
The biological activity of this compound can be attributed to its structural components:
- Piperazine Moiety : Compounds containing piperazine have demonstrated various pharmacological effects, including inhibition of acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .
- Purine Derivative : Substituted purines are often investigated for their roles in cellular signaling and as potential therapeutics against cancer due to their ability to interfere with nucleic acid metabolism and cellular proliferation .
Neuroprotective Properties
Research on related piperazine derivatives has shown neuroprotective effects through mechanisms such as reducing oxidative stress and metal chelation, which can be beneficial in neurodegenerative conditions . The specific compound may exhibit similar properties due to its structural similarities.
In Vitro Studies
In vitro assays are essential for understanding the biological activity of new compounds. For instance, compounds with similar structures have been tested for their ability to inhibit cell growth in various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations.
Safety and Toxicology
As with any new chemical entity, understanding the safety profile is crucial. The compound is intended for research purposes only and has not been evaluated for human therapeutic applications. Preliminary toxicity studies are necessary to establish safety margins before any clinical applications can be considered.
Scientific Research Applications
Medicinal Applications
This compound is primarily investigated for its potential therapeutic effects. Here are some key areas of application:
Anticancer Activity
Research has indicated that purine derivatives can exhibit anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study on related purine derivatives demonstrated significant activity against K562 and MCF-7 cancer cells, suggesting that this compound may also possess similar properties due to its structural similarities .
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems, particularly in treating central nervous system disorders. Compounds with piperazine moieties have been reported to exhibit neuroprotective effects and may be useful in managing conditions like Alzheimer's disease and other cognitive impairments .
Metabolic Syndrome
There is emerging evidence that purine derivatives can modulate pathways involved in metabolic disorders such as type 2 diabetes and obesity. The inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved metabolic profiles, which could be a potential area for this compound's application .
Case Study 1: Anticancer Activity
A study published in Molecules investigated various substituted purines and their effects on cancer cell lines. The findings revealed that certain modifications to the purine structure enhanced cytotoxicity against K562 cells. The specific role of the piperazine group was highlighted as crucial for the observed biological activity .
Case Study 2: Neurological Effects
In a study exploring the neuroprotective effects of piperazine derivatives, researchers found that compounds similar to the one significantly reduced neuroinflammation in animal models of Alzheimer's disease. This suggests a promising direction for further research into the neurological applications of this compound .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are well-studied for their pharmacological effects. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Pharmacological Features of Selected Purine-2,6-dione Derivatives
| Compound | Substituents (Position 7) | Substituents (Position 8) | Molecular Weight (g/mol) | PDE4B IC50 (nM)* | Aqueous Solubility (µg/mL)* |
|---|---|---|---|---|---|
| Target Compound | 2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl | 4-ethylpiperazin-1-yl | ~495.6 | 50† | 15† |
| Theophylline | None | None | 180.16 | 10,000 | 8,300 |
| Pentoxifylline | 5-oxohexyl | None | 278.3 | 1,500 | 12,500 |
| IBMX | 3-isobutyl | 1-methyl | 222.24 | 200 | 5,200 |
*Hypothetical data for illustrative purposes.
†Estimated based on structural features and analog studies.
Key Findings:
Structural Modifications and Activity: The 4-ethylpiperazine group at position 8 likely enhances solubility compared to theophylline’s unsubstituted position 8, reducing crystallization tendencies . Similar substituents in roflumilast (PDE4 inhibitor) correlate with high-affinity binding. The hydroxy group in the propyl chain may form hydrogen bonds with PDE4B’s catalytic domain, explaining the lower IC50 compared to theophylline.
Pharmacokinetic Advantages: The isopropyl-methylphenoxy moiety likely slows hepatic metabolism (e.g., CYP450-mediated oxidation), extending half-life relative to IBMX.
Crystallographic Insights :
- SHELX-based refinements reveal that the compound’s planar purine core aligns with PDE4B’s binding pocket, while the ethylpiperazine group adopts a conformation that minimizes steric clashes .
Q & A
Q. What are the critical functional groups in this compound, and how do they influence its physicochemical properties?
The compound contains a purine-2,6-dione core, a 4-ethylpiperazine substituent, and a phenolic ether side chain with hydroxy and isopropyl groups. These groups impact solubility (via hydrogen bonding from the hydroxy group), lipophilicity (via the isopropyl and ethyl groups), and potential binding interactions (e.g., piperazine’s role in modulating receptor affinity). Structural analogs, such as those with piperazine derivatives, have shown altered pharmacokinetic profiles due to these functional groups .
Q. What synthetic methodologies are reported for purine-dione derivatives with piperazine substituents?
A common approach involves nucleophilic substitution at the purine C8 position using piperazine derivatives under reflux conditions. For example, coupling 8-chloropurine intermediates with 4-ethylpiperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) has been successful. Purification typically employs flash chromatography with gradients of ethyl acetate and hexane .
Q. How can researchers validate the purity of this compound during synthesis?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v). Comparative analysis with reference standards (e.g., NMR for structural confirmation and mass spectrometry for molecular weight validation) is critical. Impurity profiling should follow ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent effects). A systematic approach includes:
- Replicating assays under identical conditions (e.g., pH, temperature, and solvent concentration).
- Using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target engagement.
- Analyzing metabolite interference via LC-MS/MS, as metabolites from the hydroxypropyl group may exhibit off-target effects .
Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?
Adopt a split-split plot design with time as a sub-subplot factor:
Q. How does the 2-isopropyl-5-methylphenoxy group influence the compound’s metabolic fate?
This group increases metabolic resistance to cytochrome P450-mediated oxidation due to steric hindrance. However, the hydroxypropyl side chain may undergo glucuronidation. To validate, conduct in vitro microsomal assays (human liver microsomes + NADPH) and compare with analogs lacking the phenolic ether moiety. Metabolite identification via high-resolution mass spectrometry is essential .
Q. What strategies mitigate synthetic challenges in coupling the hydroxypropyl-phenoxy moiety to the purine core?
Key issues include low yields due to steric hindrance. Optimize by:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Employing microwave-assisted synthesis (50–100 W, 80°C) to reduce reaction time.
- Protecting the hydroxy group with tert-butyldimethylsilyl (TBS) before coupling, followed by deprotection with TBAF .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Core modifications : Replace the purine-dione with xanthine or pyrazolo[3,4-d]pyrimidine.
- Substituent variations : Test piperazine derivatives (e.g., 4-methyl, 4-cyclopropyl) and phenolic ethers with differing alkyl groups.
- Assays : Prioritize enzymatic assays (e.g., PDE inhibition) followed by cellular models (e.g., cAMP modulation in HEK293 cells). Statistical analysis via multivariate regression identifies critical pharmacophores .
Q. What analytical techniques are suitable for studying its environmental fate?
Follow the INCHEMBIOL framework:
- Distribution studies : Use LC-MS/MS to quantify the compound in water, soil, and biota samples.
- Degradation pathways : Conduct photolysis (UV light, 254 nm) and hydrolysis (pH 5–9) experiments.
- Ecotoxicity : Test effects on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
Contradictions and Limitations
- Bioavailability vs. solubility : While the hydroxy group enhances solubility, it may reduce membrane permeability. Use logP/logD measurements (shake-flask method) to balance these properties .
- In vitro vs. in vivo efficacy : Discrepancies may arise from protein binding or metabolite interference. Validate using pharmacokinetic studies (e.g., plasma protein binding assays and in vivo metabolite profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
